2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine

Stereochemistry Enantiomeric potency μ-Opioid receptor

Sourcing a reliable late-stage oliceridine intermediate with a free primary amine for reductive amination is challenging. This racemic spirocyclic building block (CAS 1401026-78-5) enables direct N-functionalization with 3-methoxythiophene-2-carbaldehyde to yield the TRV130 core. - Enables ≥600-fold potency enhancement from baseline (EC50 5 µM to TRV130) for biased MOR agonist libraries. - Gram-scale availability supports process development; (R)-enantiomer (CAS 1401026-79-6) recommended when stereochemical integrity is required. - Documented 95%+ purity suitable for reference standard and chiral HPLC method development.

Molecular Formula C16H24N2O
Molecular Weight 260.37 g/mol
CAS No. 1401026-78-5
Cat. No. B1403764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine
CAS1401026-78-5
Molecular FormulaC16H24N2O
Molecular Weight260.37 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(CCO2)(CCN)C3=CC=CC=N3
InChIInChI=1S/C16H24N2O/c17-10-8-15(14-5-1-4-11-18-14)9-12-19-16(13-15)6-2-3-7-16/h1,4-5,11H,2-3,6-10,12-13,17H2
InChIKeyIJVNQJHHXLTQFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1401026-78-5: Racemic Spirocyclic Amine for Biased MOR Ligands


2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine (CAS 1401026-78-5) is a spirocyclic primary amine building block central to the synthesis of oliceridine (TRV130) and related G protein-biased μ-opioid receptor (MOR) agonists [1]. It features a 6-oxaspiro[4.5]decane core with a pyridin-2-yl substituent at the 9-position and an ethanamine side chain, providing a versatile handle for reductive amination to generate diverse N-substituted analogs . The compound is supplied as a racemate (unspecified stereochemistry) and is a critical late-stage intermediate in the patented synthetic route to FDA-approved Olinvyk (oliceridine), a biased MOR agonist with a differentiated safety profile versus morphine [2].

Racemic spirocyclic amine building block for biased MOR agonist research
Free primary amine enables direct reductive amination for N-substituted analog libraries
Key late-stage intermediate for TRV130 (oliceridine) synthesis pathway
Supplied as racemate; chiral resolution required for (R)-enantiomer-targeted studies

Why Generic Spirocyclic Amines Fall Short in Biased Opioid R&D


Generic substitution is not feasible for CAS 1401026-78-5 due to its unique stereochemical and functional requirements within the TRV130 synthesis workflow. The compound exists as a racemate, but when used as an intermediate for oliceridine, the (R)-enantiomer is essential for downstream potency—the (S)-enantiomer of the final drug exhibits approximately 90-fold lower activity at the MOR [1]. Additionally, the free primary amine of 1401026-78-5 provides a direct reactive handle for N-functionalization, distinguishing it from the corresponding acetonitrile precursor (CAS 1401031-37-5) which requires an additional reduction step and from pre-functionalized analogs that may only serve specific target profiles [2]. The spirocyclic oxaspiro[4.5]decane scaffold itself is critical for the biased signaling profile: closely related scaffolds lacking the oxygen atom or with different ring sizes can exhibit dramatically altered G protein versus β-arrestin bias, undermining the therapeutic rationale for which this intermediate was originally designed [3].

Enantiomeric potency context
(S)-enantiomer shows reported ~90-fold lower activity; racemate requires chiral resolution step for (R)-targeted synthesis.
Free amine vs. nitrile precursor
Substitution with CAS 1401031-37-5 (acetonitrile) introduces an additional reduction step, altering synthetic step economy.
Oxaspiro scaffold specificity
Analogs lacking oxygen or with altered ring size may shift G protein versus β-arrestin bias profile, reported in SAR studies.

Quantitative Differentiation from Closest Analogs and Precursors


Enantiomer-Dependent MOR Potency

The final drug oliceridine (TRV130), synthesized from the (R)-enantiomer of this intermediate, demonstrates a 90-fold potency advantage over its (S)-counterpart at the μ-opioid receptor. The German Wikipedia entry for oliceridine explicitly states that (S)-TRV130 exhibits a similar pharmacological spectrum but with a 90-fold lower potency, a difference attributed to a significantly slower association rate at the receptor [1]. This establishes the absolute requirement for stereochemical control when using 1401026-78-5 as a synthetic intermediate—the racemate's utility is contingent upon its intended downstream chiral resolution or enantioselective synthesis step.

Enantiomer-Dependent MOR Potency
Reported comparison
(R)-TRV130 EC50 ≈ 8 nM; (S)-TRV130 ~90-fold lower potency
Stereochemical control critical for biased agonist activity; racemate requires resolution.
~90-fold difference reported in MOR assays.
Stereochemistry Enantiomeric potency μ-Opioid receptor Oliceridine

Free Amine vs. Nitrile in Synthetic Step Economy

CAS 1401026-78-5 bears a free primary amine, enabling direct participation in reductive amination reactions—the key step in generating the final oliceridine pharmacophore. In contrast, the acetonitrile precursor (CAS 1401031-37-5) requires a prior nitrile reduction to generate the same amine intermediate [1]. This one-step savings translates to both synthetic efficiency and cost reduction. The free amine also offers greater versatility: it can be directly coupled with diverse aldehydes to generate focused libraries of N-substituted analogs, whereas the nitrile precursor limits diversification options . The patent literature (EP 3689859) describes optimized methods for preparing oxaspirocycle derivatives that highlight the central role of this amine intermediate in achieving improved reaction yields and simplified operations favorable for industrial scale-up [2].

Synthetic Step Economy
Class-level inference
Free amine enables direct reductive amination; nitrile precursor requires extra reduction step
Reduces synthetic step count, supporting step economy in multi-step synthesis.
Reported step savings; class-level yield impact context.
Synthetic efficiency Step economy Reductive amination Building block

Weak Partial Agonist Baseline for MOR SAR

The (R)-enantiomer of this compound (CAS 1401026-79-6, designated TRV-0109662) has been characterized as a weak partial agonist of the human μ-opioid receptor with an EC50 of 5 μM [1]. This weak intrinsic activity provides an ideal baseline for structure-activity relationship (SAR) studies: N-functionalization of this scaffold (as in TRV130) dramatically enhances potency to an EC50 of 8 nM—a >600-fold improvement [2]. This wide dynamic range allows researchers to detect even modest potency enhancements during lead optimization. In contrast, starting from an already potent intermediate would compress the observable SAR window. The racemate (1401026-78-5) therefore offers utility both as a precursor for potent biased agonists and as a scaffold for probing fundamental MOR pharmacology where low intrinsic activity is desirable (e.g., antagonist or ultra-biased agonist design) [3].

MOR SAR Baseline Window
Head-to-head
TRV-0109662 EC50 = 5 μM (weak partial agonist); TRV130 EC50 = 8 nM
>600-fold potency window enables sensitive SAR detection for lead optimization.
Human MOR cAMP assays; reported J Med Chem 2013.
Partial agonist SAR TRV-0109662 μ-Opioid receptor

Commercial Availability and Purity Comparison

CAS 1401026-78-5 (racemate) is commercially available from multiple reputable vendors with documented purity levels, providing procurement flexibility. GlpBio offers the compound at 95%+ purity with pricing of $1,907 for 250 mg and $4,763 for 1 g (in-stock) . LeYan supplies at 98% purity . Chemenu offers at 97% purity . In contrast, the single (R)-enantiomer (CAS 1401026-79-6) is priced at €282 for 5 mg from CymitQuimica (TRC brand), representing a ~10-fold higher cost per milligram for the stereochemically pure form . For early-stage SAR exploration where enantiopurity is not immediately required, the racemate offers significant cost savings. The acetonitrile precursor (CAS 1401031-37-5), while cheaper, requires an additional reduction step that may offset initial procurement savings [1].

Procurement Cost & Purity
Cross-study comparable
Racemate: ~$7.63/mg (95-98% purity); (R)-enantiomer: ~$61.40/mg (~8× premium)
Racemate offers cost advantage for early-stage research; single enantiomer for stereo-defined synthesis.
Pricing from vendor listings; purity 95-98%.
Procurement Purity Commercial availability Pricing

Optimal Application Scenarios Based on Quantitative Evidence


Late-Stage Intermediate for Oliceridine Synthesis

This is the primary intended application. The free amine of 1401026-78-5 undergoes reductive amination with 3-methoxythiophene-2-carbaldehyde to directly yield the oliceridine core [1]. The racemate can be used when the synthesis route includes a chiral resolution or asymmetric step downstream; alternatively, the (R)-enantiomer (CAS 1401026-79-6) should be procured when stereochemical integrity must be maintained from this step onward. The 90-fold potency advantage of the (R)-configuration in the final drug justifies rigorous stereochemical control [2].

Diversifiable Scaffold for Biased MOR Agonist Libraries

The primary amine handle enables high-throughput reductive amination with diverse aldehyde inputs, generating focused libraries of N-substituted analogs. The weak partial agonist activity of the unsubstituted scaffold (EC50 = 5 μM for the (R)-enantiomer) provides a clean baseline for detecting potency enhancements [3]. This wide SAR window (>600-fold between intermediate and TRV130) makes the scaffold ideal for lead optimization programs targeting biased MOR agonism with reduced β-arrestin recruitment [4].

Reference Standard for Analytical Method Development

With documented purity levels of 95-98% across multiple vendors, 1401026-78-5 can serve as a reference standard for HPLC, LC-MS, and NMR method development in oliceridine-related impurity profiling. The compound is listed under the FDA UNII system for the (R)-enantiomer (TEG0D9299T, TRV-0109662), indicating its relevance to regulatory analytical frameworks [5]. The racemate can also serve as a system suitability standard for chiral HPLC method development aimed at separating (R) and (S) enantiomers.

Process Chemistry and Scale-Up Optimization

The patent literature (EP 3689859) describes optimized methods for preparing oxaspirocycle derivatives using this intermediate class, with emphasis on reduced reaction steps, improved yields, and industrial scalability [6]. The availability of the racemate at gram-scale quantities (1 g in-stock at GlpBio) supports process development activities without the prohibitive cost of the single enantiomer .

Application
Selection Property
Validation Focus
Biased MOR Agonist Synthesis
Free amine handle for reductive amination; racemate or (R)-enantiomer procurement
Stereochemical control for (R)-targeted product; reported enantiomer potency ratio
MOR Ligand Library Diversification
Weak partial agonist baseline (TRV-0109662)
SAR window >600-fold for potency enhancement detection
Analytical Reference Standard
Documented purity 95-98% across vendors; UNII designation
HPLC/LC-MS chiral method development suitability
Process Development Scale-Up
Gram-scale availability at lower cost (racemate)
EP 3689859 synthesis optimization; step economy evaluation
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